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molecular formula C4H14Cl2N2O B2861307 (3-Aminopropyl)(methoxy)amine dihydrochloride CAS No. 145494-52-6

(3-Aminopropyl)(methoxy)amine dihydrochloride

Cat. No. B2861307
M. Wt: 177.07
InChI Key: VNZLTHKSMBUAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05284851

Procedure details

10 g (0.037 mol) of N-(3-bromophenyl)-phthalimide, 6.2 g (0.075 mol) of methoxyamine hydrochloride and 15.0 g of sodium carbonate are suspended in 150 ml of ethanol and refluxed for 12 hours. After cooling, the salts are separated off by filtration and the solvent is removed. The oil which remains is treated with ethyl acetate, the insoluble residue is separated off and the solvent is removed. The oil which remains is taken up in 25 ml of ethanol and 1.15 g (0.023 mol) of hydrazine hydrate is added. The solution is stirred for 30 minutes at 80° C. After the addition of 3 ml of concentrated hydrochloric acid the mixture is stirred for a further 30 minutes at 80° C. 10 ml of water is then added and the whole filtered. Concentration and recrystallization from ethanol give the desired product as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N:8]2C(=O)C3=CC=CC=C3C2=O)C=CC=1.[ClH:19].[CH3:20][O:21][NH2:22].C(=O)([O-])[O-].[Na+].[Na+].O.NN.Cl>C(O)C.O>[ClH:19].[ClH:19].[NH2:8][CH2:4][CH2:3][CH2:2][NH:22][O:21][CH3:20] |f:1.2,3.4.5,6.7,11.12.13|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
Cl.CON
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1.15 g
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 30 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the salts are separated off by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed
ADDITION
Type
ADDITION
Details
The oil which remains is treated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the insoluble residue is separated off
CUSTOM
Type
CUSTOM
Details
the solvent is removed
STIRRING
Type
STIRRING
Details
is stirred for a further 30 minutes at 80° C
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.Cl.NCCCNOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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